Methyl 2-amino-4,4-difluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4,4-difluoropentanoate is a chemical compound with the molecular formula C6H11F2NO2 It is characterized by the presence of two fluorine atoms attached to the fourth carbon in the pentanoate chain, along with an amino group at the second carbon and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4-difluoropentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide in the presence of a base. The resulting intermediate is then subjected to hydrolysis and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the use of recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff bases. These complexes are then alkylated and subsequently disassembled to reclaim the chiral auxiliary and produce the target compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,4-difluoropentanoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid, or it can be involved in esterification reactions to form new esters.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Esterification typically involves the use of alcohols and acid catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Methyl 2-amino-4,4-difluoropentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-amino-4,4-difluoropentanoate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds and interact with enzymes, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4,4-difluorobutanoate
- Methyl 2-amino-4,4-difluoropropanoate
- Methyl 2-amino-4,4-difluorohexanoate
Uniqueness
Methyl 2-amino-4,4-difluoropentanoate is unique due to its specific arrangement of fluorine atoms and the presence of both an amino group and a methyl ester group. This combination of features provides distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H11F2NO2 |
---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
methyl 2-amino-4,4-difluoropentanoate |
InChI |
InChI=1S/C6H11F2NO2/c1-6(7,8)3-4(9)5(10)11-2/h4H,3,9H2,1-2H3 |
InChI Key |
MJSTYRKCGCPVPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)OC)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.